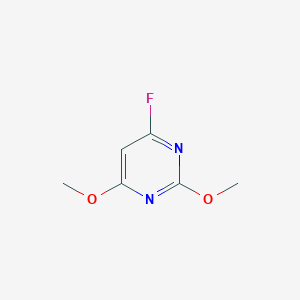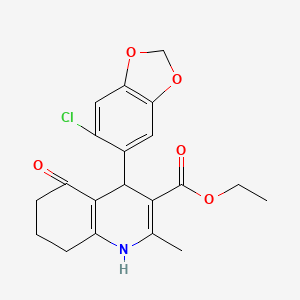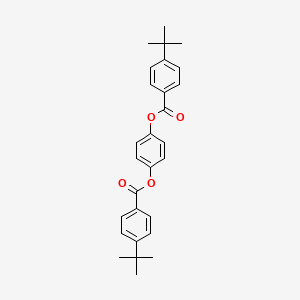![molecular formula C18H17Cl3N4O5S B11708056 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミドは、そのユニークな化学構造と様々な分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、メトキシ基、トリクロロ基、ニトロフェニル基、カルバモチオイル基の存在を特徴とし、これらがその独特な化学特性に貢献しています。
準備方法
合成経路と反応条件
2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミドの合成は通常、官能基の導入と主要な中間体の形成を含む複数のステップを伴います。一般的な合成経路の1つは、以下のステップを含みます。
ニトロ化: 芳香環へのニトロ基の導入。
メトキシ化: 芳香環へのメトキシ基の付加。
トリクロロメチル化: トリクロロメチル基の導入。
カルバモチオイル化: カルバモチオイル基の形成。
各ステップには、ニトロ化のためのニトロ化剤、メトキシ化のためのメトキシ化剤、トリクロロメチル化のためのトリクロロメチル化剤など、特定の試薬と条件が必要です .
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、連続フロー反応器、高度な精製技術、および工業規格を満たすための厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミドは、以下を含む様々な化学反応を起こします。
酸化: 官能基をより高い酸化状態に変換する。
還元: ニトロ基をアミノ基に還元する。
置換: 官能基を他の置換基と置き換える。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤。
置換: 特定の条件下でハロゲンや求核剤などの試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ニトロ基の還元によりアミノ誘導体が得られる場合があり、置換反応により様々な官能基が導入される可能性があります .
科学的研究の応用
2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミドは、科学研究において様々な用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 創薬における治療の可能性について探求されています。
産業: 特殊化学薬品や材料の製造に使用されます.
作用機序
2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .
類似の化合物との比較
類似の化合物
- 2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-クロロ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミド
- 2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシフェニル)カルバモチオイル]アミノ}エチル)ベンズアミド
- 2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミド
独自性
2-メトキシ-N-(2,2,2-トリクロロ-1-{[(4-メトキシ-2-ニトロフェニル)カルバモチオイル]アミノ}エチル)ベンズアミドを際立たせているのは、その官能基の特定の組み合わせであり、これはユニークな化学特性と潜在的な用途をもたらします。メトキシ基とニトロフェニル基の両方と、トリクロロメチル基とカルバモチオイル基の存在は、様々な研究や産業目的のための汎用性のある化合物となっています。
類似化合物との比較
Similar Compounds
- 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-chloro-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
- 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Uniqueness
What sets 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both methoxy and nitrophenyl groups, along with the trichloromethyl and carbamothioyl functionalities, makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C18H17Cl3N4O5S |
|---|---|
分子量 |
507.8 g/mol |
IUPAC名 |
2-methoxy-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O5S/c1-29-10-7-8-12(13(9-10)25(27)28)22-17(31)24-16(18(19,20)21)23-15(26)11-5-3-4-6-14(11)30-2/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,31) |
InChIキー |
XGYBVJCITQZDHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
